Crotonophenone
Overview
Description
Crotonophenone is an organic compound with the molecular formula C10H10O. It is a derivative of crotonic acid and phenone, characterized by the presence of a carbonyl group attached to a phenyl ring and a crotonyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
1-Phenyl-2-buten-1-one, also known as Crotonophenone, is a chemical compound that has been used in the preparation of chalcones derivatives and analogs
Mode of Action
It is known to react with methyl- and benzylguanidine to yield aromatic n2-substituted 2-pyrimidinamines .
Biochemical Pathways
It’s known that the compound is used in the synthesis of chalcones derivatives and analogs , which are involved in various biochemical pathways due to their broad spectrum of biological activities.
Result of Action
It’s known that the compound is used in the preparation of chalcones derivatives and analogs , which have been tested for their antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Crotonophenone can be synthesized through several methods. One common synthetic route involves the aldol condensation of acetophenone with crotonaldehyde under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetophenone and crotonaldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, this compound can be produced using similar aldol condensation reactions but on a larger scale. The process involves continuous stirring and controlled addition of reactants to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Crotonophenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Crotonophenone has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in certain reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl vinyl ketone: A similar compound with a vinyl group instead of a crotonyl group.
Acetophenone: Lacks the crotonyl group but shares the phenyl ketone structure.
Chalcone: Contains a similar α,β-unsaturated carbonyl system.
Uniqueness
Crotonophenone is unique due to its combination of a phenyl ring and a crotonyl group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various chemical reactions.
Properties
IUPAC Name |
(E)-1-phenylbut-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJZJBCWPIOHHN-QHHAFSJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189392 | |
Record name | Phenyl propenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
495-41-0, 35845-66-0 | |
Record name | 2-Buten-1-one, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl propenyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035845660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Crotonophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518668 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Crotonophenone | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28846 | |
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Record name | 2-Buten-1-one, 1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenyl propenyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenyl-2-buten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-1-Phenyl-2-buten-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYL PROPENYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8003HHM9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Crotonophenone?
A1: this compound, also known as 1-Phenyl-2-buten-1-one, has the molecular formula C10H10O and a molecular weight of 146.19 g/mol.
Q2: What spectroscopic data is available for this compound?
A: Numerous studies have investigated this compound using various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic peaks for the carbonyl group (C=O) and the conjugated double bond (C=C). [, , , , , ] Proton Nuclear Magnetic Resonance (1H NMR) and Carbon-13 Nuclear Magnetic Resonance (13C NMR) provide detailed information on the hydrogen and carbon environments within the molecule, respectively. [, , , ] Researchers have also used electronic spectroscopy to investigate the electronic transitions within the molecule, particularly in the context of metal complexes. [, ]
Q3: What are some applications of this compound?
A: this compound serves as a valuable building block in organic synthesis due to its conjugated system. It participates in various reactions, including Michael additions, Diels-Alder reactions, and metal-catalyzed couplings. These reactions allow for the construction of more complex molecules. [, , , , , , ]
Q4: Is this compound used as a catalyst?
A: While not a catalyst itself, this compound frequently acts as a substrate in reactions catalyzed by Lewis acids, transition metal complexes, and organocatalysts. [, , , , ] For instance, it readily undergoes Michael additions with nucleophiles like indole in the presence of halogen bond donor catalysts. [, ]
Q5: How has computational chemistry been applied to this compound research?
A: Computational studies have provided valuable insights into the reactivity and properties of this compound. Density Functional Theory (DFT) calculations help elucidate reaction mechanisms, predict reaction outcomes, and explain regioselectivity in reactions like the Michael addition. [, , ] These calculations contribute to a deeper understanding of the factors governing this compound's behavior in chemical reactions.
Q6: What are the stability challenges associated with this compound, and how are they addressed?
A6: While generally stable, this compound's reactivity necessitates careful handling and storage. Exposure to air, light, or extreme temperatures can lead to degradation. Appropriate packaging and storage under inert atmospheres can mitigate these risks.
Q7: What is the environmental impact of this compound, and are there strategies for mitigation?
A7: While the provided research does not focus on the environmental impact of this compound, it's crucial to acknowledge that any chemical substance can have environmental implications. Responsible research practices emphasize minimizing waste generation and ensuring proper disposal of chemicals to mitigate potential ecological risks.
Q8: What are some historical milestones in this compound research?
A: this compound has been a subject of scientific inquiry for many decades. Early studies focused on its synthesis and reactivity as a fundamental building block in organic chemistry. [, ] Over the years, research has explored its coordination chemistry with various metal ions, leading to insights into its electronic structure and bonding properties. [, ] The development of novel synthetic methods, catalytic applications, and computational studies has further enriched our understanding of this compound and its derivatives. [, , , ]
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